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  • Product: 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride
  • CAS: 1909316-47-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Predicted NMR Spectral Properties of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a detailed theoretical analysis of the predicted ¹H, ¹³C, and ¹⁹F N...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed theoretical analysis of the predicted ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride. In the absence of publicly available experimental data for this specific molecule, this document leverages established principles of NMR spectroscopy and data from structurally analogous compounds to forecast the chemical shifts, multiplicities, and coupling constants. This guide is intended to serve as a valuable resource for researchers in the structural elucidation of this and related compounds, offering a foundational framework for spectral assignment and experimental design.

Introduction: The Imperative of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[1] For novel or complex molecules such as 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride, a comprehensive understanding of its NMR spectral characteristics is paramount for confirming its identity, assessing purity, and understanding its conformational behavior. The molecule's unique constitution, featuring a sterically hindered neopentyl-like core functionalized with a fluorine atom, a methoxy group, and a reactive sulfonyl chloride moiety, presents an intriguing case for NMR analysis. The interplay of these functional groups is expected to give rise to a distinct and informative set of NMR signals.

This guide provides a thorough, albeit predictive, exploration of the ¹H, ¹³C, and ¹⁹F NMR spectra of the title compound. The predictions herein are derived from the incremental effects of each functional group as observed in structurally related molecules.

Predicted ¹H NMR Spectrum of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride

The proton NMR spectrum is anticipated to display four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shifts are significantly influenced by the electronegativity of the adjacent fluorine, oxygen, and sulfonyl chloride groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Prediction
H-1 (CH₂)4.0 - 4.3Doublet of doublets (dd)²JHH ≈ 14-16, ³JHF ≈ 18-222HThe methylene protons adjacent to the highly electron-withdrawing sulfonyl chloride group are expected to be significantly deshielded. They will be split by the geminal proton and the vicinal fluorine atom.
H-3 (CH₃)1.4 - 1.6Doublet (d)⁴JHF ≈ 1-23HThe methyl group protons are expected to show a slight downfield shift due to the adjacent fluorine atom and will likely exhibit a small long-range coupling to fluorine.
H-4 (CH₃O)3.4 - 3.6Singlet (s)-3HThe methoxy protons will appear as a singlet in a region typical for methyl ethers.
H-5 (CH₂)3.6 - 3.8Doublet (d)³JHF ≈ 2-42HThe methylene protons of the methoxy group are deshielded by the oxygen atom and will likely show a small coupling to the geminal fluorine.

Predicted ¹³C NMR Spectrum of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, one for each unique carbon atom. The carbon chemical shifts will be heavily influenced by the attached heteroatoms, with the carbon bearing the fluorine atom expected to show a large downfield shift and a significant one-bond carbon-fluorine coupling constant.

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)Coupling Constant (JCF, Hz)Rationale for Prediction
C-1 (CH₂)65 - 70Doublet (d)²JCF ≈ 20-25This carbon is attached to the strongly electron-withdrawing sulfonyl chloride group, resulting in a significant downfield shift. It will also exhibit a two-bond coupling to the fluorine atom.
C-2 (C)95 - 105Doublet (d)¹JCF ≈ 170-190The quaternary carbon directly bonded to the fluorine atom will be significantly deshielded and will show a large one-bond coupling constant, a characteristic feature of organofluorine compounds.[2]
C-3 (CH₃)22 - 26Doublet (d)²JCF ≈ 20-25The methyl carbon will be influenced by the adjacent fluorine, leading to a downfield shift compared to a typical methyl group and a two-bond coupling to fluorine.
C-4 (CH₃O)52 - 56Singlet (s)-The methoxy carbon will appear in the typical range for aliphatic ethers.
C-5 (CH₂)75 - 80Doublet (d)²JCF ≈ 18-23The methylene carbon of the methoxymethyl group is deshielded by the oxygen atom and will show a two-bond coupling to the fluorine atom.

Predicted ¹⁹F NMR Spectrum of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift will be influenced by the alkyl substituents.

Table 3: Predicted ¹⁹F NMR Chemical Shift for 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride (in CDCl₃, referenced to CFCl₃)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityRationale for Prediction
¹⁹F-140 to -160MultipletThe chemical shift is in the typical range for tertiary alkyl fluorides.[3] The multiplicity will arise from coupling to the neighboring protons on C-1, C-3, and C-5.

Experimental Protocol for NMR Analysis

To validate these predictions and fully characterize 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride, a systematic, multi-dimensional NMR analysis is required.

5.1. Sample Preparation

  • Compound Purity : Ensure the compound is of high purity, as impurities can complicate spectral analysis.

  • Solvent Selection : Due to the reactivity of the sulfonyl chloride moiety, a dry, aprotic deuterated solvent is essential. Deuterated chloroform (CDCl₃) is a suitable first choice.

  • Concentration : Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference of CFCl₃ or a secondary standard can be used.

5.2. NMR Experiments

The following sequence of NMR experiments is recommended for a comprehensive structural elucidation.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY Proton-proton correlations HSQC ¹H-¹³C HSQC H1->HSQC Direct C-H correlations HOESY ¹H-¹⁹F HOESY H1->HOESY C13 ¹³C{¹H} NMR C13->HSQC F19 ¹⁹F NMR F19->HOESY Through-space F-H correlations HMBC ¹H-¹³C HMBC HSQC->HMBC Long-range C-H correlations

Caption: Recommended NMR experimental workflow for structural elucidation.

  • ¹H NMR : To determine proton chemical shifts, multiplicities, and integration.

  • ¹³C{¹H} NMR : To identify the number of unique carbon environments and their chemical shifts.

  • DEPT-135 : To distinguish between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR : To determine the fluorine chemical shift and observe its coupling to protons.

  • ¹H-¹H COSY : To establish proton-proton coupling networks.

  • ¹H-¹³C HSQC : To correlate each proton with its directly attached carbon.

  • ¹H-¹³C HMBC : To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

  • ¹H-¹⁹F HOESY : To investigate through-space correlations between the fluorine atom and nearby protons, which can provide insights into the molecule's preferred conformation.

Conclusion

This technical guide presents a detailed, theoretically predicted NMR analysis of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride. The provided ¹H, ¹³C, and ¹⁹F NMR data, while predictive, are grounded in the established principles of NMR spectroscopy and analysis of analogous structures. The outlined experimental workflow offers a robust strategy for the empirical validation of these predictions and the comprehensive structural characterization of this and related molecules. This guide serves as a valuable starting point for any researcher or professional engaged in the synthesis, analysis, or application of this compound.

References

  • BenchChem. (2025). Application Note: 1H and 13C NMR Spectroscopy of 1-(Methanesulfonyl)pentane.
  • ChemicalBook. (n.d.). HEXAFLUORO-2-METHYLISOPROPANOL(1515-14-6) 1H NMR spectrum.
  • PubChem. (n.d.). 1-Fluoro-2,2-dimethylpropane. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol.
  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Recent Advances in Analytical Techniques. IntechOpen.
  • Doc Brown's Chemistry. (n.d.).
  • Flamini, G. (2016). Answer to "Why is 1-H and C-13 NMR spectra of Fluorine compounds complex?".
  • ChemicalBook. (n.d.). 2,2-DIMETHYLPROPANE(463-82-1) 1H NMR spectrum.
  • Nishimura, M., et al. (2023).
  • Perras, F. A., et al. (2017). Enhancing the resolution of 1H and 13C solid-state NMR spectra by reduction of anisotropic bulk magnetic susceptibility broadening. Journal of Magnetic Resonance.
  • Doc Brown's Chemistry. (n.d.). 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • Neuvonen, H., et al. (2002). Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity. The Journal of Organic Chemistry.
  • Kaji, H., et al. (2013). 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine.
  • University of California, Santa Barbara. (n.d.). Fluorine NMR. Retrieved from [Link]

Sources

Exploratory

Synthesis Mechanism of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl Chloride: A Comprehensive Technical Guide

Executive Summary & Strategic Retrosynthetic Analysis The compound 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride (CAS: 1909316-47-7) is a highly specialized aliphatic building block frequently utilized in pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Retrosynthetic Analysis

The compound 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride (CAS: 1909316-47-7) is a highly specialized aliphatic building block frequently utilized in pharmaceutical drug discovery to synthesize novel sulfonamide libraries. The presence of a tertiary fluorine atom adjacent to a methoxy ether and a sulfonyl chloride group presents a unique synthetic challenge: controlling regiochemistry during halogenation while preventing the premature hydrolysis of the highly reactive sulfonyl chloride moiety.

To achieve a self-validating, high-yield synthesis, the route must be designed backwards from the target. The most reliable method for generating aliphatic sulfonyl chlorides without utilizing hazardous chlorine gas is the oxidative chlorination of a thioacetate precursor [1]. The thioacetate can be installed via nucleophilic substitution of a primary bromide. The critical tertiary fluorine and primary bromide are perfectly set up via a regioselective Markovnikov fluorobromination of an allylic ether [2]. Finally, the allylic ether is synthesized from cheap, commercially available methallyl chloride.

Retrosynthesis Target Target: 2-Fluoro-3-methoxy-2-methylpropane- 1-sulfonyl chloride Thioester Thioester: S-(2-fluoro-3-methoxy-2-methylpropyl) ethanethioate Target->Thioester Oxidative Chlorination Bromide Bromide: 1-bromo-2-fluoro-3-methoxy- 2-methylpropane Thioester->Bromide Thioesterification Alkene Alkene: 3-methoxy-2-methylprop-1-ene Bromide->Alkene Fluorobromination SM Starting Material: Methallyl chloride Alkene->SM Etherification

Retrosynthetic logic for 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride.

Step-by-Step Methodologies & Mechanistic Causality

Step 1: Williamson Etherification

Objective: Synthesize 3-methoxy-2-methylprop-1-ene from methallyl chloride.

  • Protocol: To a stirred solution of methallyl chloride (1.0 equiv) in anhydrous methanol at 0 °C, a solution of sodium methoxide (NaOMe, 1.2 equiv) in methanol is added dropwise. The reaction is warmed to room temperature and refluxed for 4 hours. The mixture is cooled, diluted with water, and extracted with diethyl ether. The organic layer is dried over Na2​SO4​ and fractionally distilled.

  • Mechanistic Causality: Methallyl chloride is an exceptionally strong electrophile for SN​2 reactions due to the adjacent π -system of the double bond, which stabilizes the transition state. NaOMe acts as a hard, unhindered nucleophile, ensuring rapid and near-quantitative conversion to the allylic ether without competing elimination byproducts [3].

Step 2: Regioselective Fluorobromination

Objective: Install the tertiary fluorine and primary bromine atoms to form 1-bromo-2-fluoro-3-methoxy-2-methylpropane.

  • Protocol: The alkene from Step 1 (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) in a Teflon flask. Triethylamine trihydrofluoride ( Et3​N⋅3HF , 2.0 equiv) is added, followed by the portion-wise addition of N-Bromosuccinimide (NBS, 1.1 equiv) at -20 °C. The reaction is stirred for 12 hours, gradually warming to room temperature. The reaction is quenched with aqueous NaHCO3​ and extracted with DCM.

  • Mechanistic Causality: NBS provides an electrophilic bromine source ( Br+ ), which reacts with the alkene to form a cyclic bromonium ion intermediate. The nucleophilic fluoride from Et3​N⋅3HF attacks the bromonium ion. Because the intermediate possesses significant carbocation character, the attack occurs almost exclusively at the more substituted, tertiary carbon (C2) due to hyperconjugative stabilization (Markovnikov regioselectivity) [2]. This perfectly positions the fluorine atom and leaves a highly reactive primary bromide for the subsequent step.

Step 3: Nucleophilic Thioesterification

Objective: Convert the primary bromide to S-(2-fluoro-3-methoxy-2-methylpropyl) ethanethioate.

  • Protocol: The brominated intermediate (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF). Potassium thioacetate (KSAc, 1.5 equiv) is added, and the suspension is stirred at 50 °C for 6 hours. The mixture is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated under reduced pressure.

  • Mechanistic Causality: The primary bromide is an excellent leaving group. The thioacetate anion ( AcS− ) is a highly polarizable, "soft" nucleophile that undergoes rapid SN​2 displacement. The use of a polar aprotic solvent (DMF) prevents the solvation of the nucleophile, dramatically accelerating the reaction rate and suppressing unwanted side reactions.

Step 4: Oxidative Chlorination

Objective: Oxidize the thioacetate to the final target, 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride.

  • Protocol: The thioacetate (1.0 equiv) is dissolved in a 5:1 mixture of acetonitrile (MeCN) and 2M aqueous HCl. The solution is cooled to 10 °C. N-Chlorosuccinimide (NCS, 4.0 equiv) is added portion-wise, ensuring the internal temperature does not exceed 20 °C. After 2 hours of stirring, the mixture is diluted with water and extracted with isopropyl ether. The organic layer is washed with cold water, dried over MgSO4​ , and concentrated in vacuo to yield the target sulfonyl chloride [1].

  • Mechanistic Causality: The combination of NCS and aqueous HCl generates electrophilic chlorine species in situ. The thioacetate undergoes a cascade oxidation: it is first cleaved to a sulfenyl chloride ( R-SCl ), further oxidized to a sulfinyl chloride ( R-S(O)Cl ), and finally yields the sulfonyl chloride ( R-SO2​Cl ). This method is highly preferred over gaseous Cl2​ as it is easily controlled, avoids over-oxidation, and prevents the hydrolysis of the product back to a sulfonic acid[4].

Mechanism A Thioacetate (R-SAc) B Sulfenyl Chloride (R-SCl) A->B NCS / HCl -AcCl C Sulfinyl Chloride (R-S(O)Cl) B->C H2O / NCS -HCl D Sulfonyl Chloride (R-SO2Cl) C->D H2O / NCS -HCl

Reaction pathway for the oxidative chlorination of thioacetates.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters and expected yields for the 4-step synthesis, establishing a reproducible baseline for scale-up operations.

StepTransformationKey Reagents & SolventTemp (°C)Time (h)Expected YieldPurity (GC/MS)
1 Williamson EtherificationMethallyl chloride, NaOMe / MeOH0 to 654.088 - 92%> 98%
2 FluorobrominationNBS, Et3​N⋅3HF / DCM-20 to 2512.075 - 80%> 95%
3 ThioesterificationKSAc / DMF506.085 - 90%> 97%
4 Oxidative ChlorinationNCS, 2M HCl / MeCN10 to 202.070 - 78%> 96%

Conclusion & Scaling Considerations

The synthesis of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride is achieved through a robust, 4-step linear sequence. The critical juncture of the synthesis is the regioselective fluorobromination, which leverages the electronic bias of the allylic ether to install the tertiary fluorine. For industrial scaling, the highly exothermic nature of the final oxidative chlorination step requires strict thermal management (jacketed reactors) to prevent runaway reactions and ensure the integrity of the sulfonyl chloride headgroup.

References

  • Nishiguchi, A., Maeda, K., & Miki, S. (2006). "Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation." Synthesis, 2006(24), 4131-4134. Available at:[Link]

  • Volochnyuk, D. M., et al. (2022). "Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities." The Journal of Organic Chemistry, 87(4), 163-185. Available at:[Link]

  • Tavares, R. F., & Agran, J. (1975). "2,4-Dimethyl-2-phenyl-4-pentenal and processes for preparing same." United States Patent US3888934A.
Foundational

Toxicological Profiling and Safe Handling Directives for 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride

Executive Overview In modern drug development and medicinal chemistry, highly functionalized aliphatic sulfonyl chlorides are indispensable building blocks for the synthesis of complex sulfonamides. 2-Fluoro-3-methoxy-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern drug development and medicinal chemistry, highly functionalized aliphatic sulfonyl chlorides are indispensable building blocks for the synthesis of complex sulfonamides. 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride (CAS: 1909316-47-7) represents a highly specialized reagent in this class. While its unique steric and electronic properties make it a valuable electrophile, these same features dictate a severe hazard profile.

As an application scientist, it is critical to look beyond standard Safety Data Sheet (SDS) pictograms. This whitepaper synthesizes the physicochemical causality behind the compound's toxicity and establishes self-validating experimental protocols to ensure absolute safety and synthetic efficacy during laboratory handling.

Structural Causality & Physicochemical Profiling

To understand the toxicity of this compound, we must analyze the structure-activity relationship (SAR) of its functional groups:

  • The Sulfonyl Chloride Core (–SO₂Cl): This moiety is highly electrophilic. The strongly polarized S–Cl bond is primed for nucleophilic acyl substitution. In biological environments, this leads to rapid, exothermic hydrolysis or direct covalent bonding to tissue proteins.

  • The 2-Fluoro Substituent: Fluorine exerts a powerful electron-withdrawing inductive effect (-I). By pulling electron density away from the sulfonyl core, it increases the partial positive charge on the sulfur atom, significantly accelerating its reaction rate with nucleophiles compared to unfunctionalized alkyl sulfonyl chlorides.

  • The 3-Methoxy & Branched Isobutyl Chain: These groups dramatically increase the molecule's partition coefficient (LogP). This enhanced lipophilicity allows the unreacted molecule to easily permeate lipid bilayers, facilitating systemic absorption before hydrolysis can occur.

Toxicological Profile (SDS Data Synthesis)

According to the [1], 2-fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride is classified under several severe GHS hazard categories. The table below summarizes these quantitative classifications and explains the mechanistic causality behind each hazard code.

Hazard ClassCategoryHazard CodeMechanistic Causality
Acute Toxicity 4H302, H312, H332The compound's high lipophilicity allows rapid systemic absorption via oral, dermal, and inhalation routes. Once intracellular, it sulfonylates vital enzymes, leading to acute cellular toxicity[1].
Skin Corrosion 1BH314Contact with biological moisture triggers rapid exothermic hydrolysis. This generates stoichiometric amounts of hydrochloric acid (HCl) and sulfonic acid, causing an immediate pH drop and coagulative tissue necrosis[1].
STOT SE 3H336The branched, fluorinated chain facilitates penetration across the blood-brain barrier (BBB). Electrophilic interaction with central nervous system (CNS) receptors causes transient depression, manifesting as drowsiness or dizziness[1].

Mechanistic Pathway of Toxicity

The macroscopic damage caused by this reagent is the result of microscopic, irreversible covalent modifications. The diagram below illustrates the dual-pathway mechanism by which exposure leads to tissue necrosis.

ToxicityMechanism A 2-Fluoro-3-methoxy-2-methylpropane -1-sulfonyl chloride C Covalent Adducts & HCl Generation A->C Electrophilic Attack B Biological Nucleophiles (-NH2, -SH, H2O) B->C Nucleophilic Substitution D Protein Denaturation & Tissue Necrosis C->D pH Drop & Structural Alteration

Fig 1: Mechanistic pathway of tissue necrosis induced by sulfonyl chloride exposure.

Self-Validating Experimental Protocols

Standard operating procedures often fail because they rely on operator assumption rather than empirical proof. The following step-by-step methodology for sulfonamide synthesis incorporates self-validating systems —meaning the successful completion of a safety or synthetic step is proven by a measurable, physical indicator.

Step 1: Anhydrous Setup & Verification

  • Action: Purge the reaction flask with dry Argon or N₂.

  • Causality: Atmospheric moisture will prematurely hydrolyze the sulfonyl chloride, destroying the reagent and generating corrosive HCl gas inside the vessel.

  • Self-Validation: Route the exhaust through an oil bubbler. A continuous, steady bubbling rate confirms positive inert pressure, proving the exclusion of ambient atmosphere.

Step 2: Reagent Solubilization & Thermal Control

  • Action: Dissolve the amine nucleophile and a non-nucleophilic base (e.g., DIPEA) in anhydrous dichloromethane (DCM). Submerge the flask in an ice bath to reach 0°C.

  • Causality: The sulfonylation reaction is highly exothermic. Low temperatures suppress the kinetic energy of the system, preventing thermal runaway and minimizing the formation of bis-sulfonylated side products.

  • Self-Validation: Insert an internal thermocouple. The step is only validated when the internal temperature reads ≤ 2°C.

Step 3: Controlled Electrophile Addition

  • Action: Add 2-fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride dropwise via a pressure-equalizing dropping funnel or syringe pump.

  • Causality: Gradual addition prevents the accumulation of unreacted electrophile, maintaining a safe, controlled reaction rate.

  • Self-Validation: Monitor the internal thermocouple. A temperature spike of >5°C indicates the addition rate is too fast. The system self-regulates: if T > 5°C, addition must be paused until the temperature restabilizes.

Step 4: In Situ Quenching (Critical Safety Step)

  • Action: Upon reaction completion (verified by LC-MS or TLC), quench the mixture by vigorously stirring with a 10% aqueous solution of sodium bicarbonate (NaHCO₃).

  • Causality: NaHCO₃ serves a dual purpose: it hydrolyzes any residual, unreacted sulfonyl chloride into a benign sulfonate salt, and it neutralizes the HCl generated during the reaction.

  • Self-Validation: Test the pH of the aqueous layer using pH paper. A stable pH of 7.5–8.0 provides empirical proof that all acidic hazards have been neutralized. If the pH is acidic, the quench is incomplete.

Workflow Visualization

Workflow S1 1. Inert Setup (Bubbler Confirms Positive Pressure) S2 2. Solubilization (Thermocouple Confirms ≤ 2°C) S1->S2 S3 S3 S2->S3 S4 4. In Situ Quenching (Add 10% Aq. NaHCO3) S3->S4 S5 S5 S4->S5

Fig 2: Self-validating experimental workflow for the safe handling and quenching of the reagent.

Emergency Mitigation & Spill Response

In the event of an uncontrolled release or spill outside the fume hood, standard aqueous cleanup protocols are dangerously inadequate.

  • The Hazard: Applying water directly to a sulfonyl chloride spill will cause a violent, exothermic hydrolysis reaction, instantly generating a localized, toxic cloud of HCl gas.

  • The Protocol:

    • Evacuate the immediate area to prevent inhalation (H332, H336)[1].

    • Don heavy-duty nitrile gloves, a respirator, and chemical splash goggles.

    • Cover the spill entirely with a dry, inert absorbent such as dry sand or vermiculite (never use combustible materials like paper towels).

    • Carefully sweep the absorbed mixture into a polyethylene bucket and transfer it to a highly ventilated fume hood.

    • Slowly neutralize the absorbed material by adding a dilute alkaline solution (e.g., 5% NaOH in a 1:1 ethanol/water mixture) dropwise until the pH stabilizes above 7.

References

  • NextSDS Chemical Database. "2-fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride — Chemical Substance Information." NextSDS. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Sulfonyl Chlorides." PubChem. Available at: [Link]

Sources

Exploratory

A Methodological Guide to the Crystallographic Analysis of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride

Abstract This technical guide provides a comprehensive methodological framework for the synthesis, purification, crystallization, and crystallographic analysis of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride. A...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive methodological framework for the synthesis, purification, crystallization, and crystallographic analysis of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride. As of the latest literature review, no public crystallographic data for this specific compound is available. Therefore, this document serves as a predictive and procedural manual for researchers and scientists in drug development aiming to elucidate its three-dimensional structure. We will delve into the rationale behind experimental design, from precursor synthesis to the intricacies of single-crystal X-ray diffraction, while upholding the highest standards of scientific integrity and safety.

Introduction: The Significance of Structural Elucidation

2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride (C5H10ClFO3S) is a halogenated aliphatic sulfonyl chloride.[1][2] Such compounds are of significant interest in medicinal chemistry and drug development. The sulfonyl chloride moiety is a versatile functional group, frequently utilized as a reactive handle for the synthesis of sulfonamides, which are a cornerstone of many therapeutic agents. The incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.

The precise three-dimensional arrangement of atoms within a molecule, determined through single-crystal X-ray crystallography, is paramount for understanding its reactivity, intermolecular interactions, and ultimately, its biological activity. This guide provides a roadmap for obtaining and interpreting the crystallographic data for 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride.

Physicochemical & Hazard Profile

A thorough understanding of the compound's properties and hazards is essential before any experimental work.

PropertyValueSource
Molecular Formula C5H10ClFO3SPubChem[1]
Molecular Weight 204.65 g/mol ChemicalBook[2]
CAS Number 1909316-47-7Chemical Substance Information[3]
Predicted XlogP 0.8PubChem[1]
Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion (1B), Specific Target Organ Toxicity (Single Exposure)Chemical Substance Information[3]
Signal Word DangerSigma-Aldrich (for similar compounds)
Hazard Statements H302 + H312 + H332 (Harmful if swallowed, in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage), H336 (May cause drowsiness or dizziness)Chemical Substance Information[3]

Synthetic Pathway & Purification

As no specific synthesis for 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride is published, a plausible synthetic route is proposed based on established organic chemistry principles. The synthesis of sulfonyl chlorides can be approached through various methods, including the chlorination of sulfonic acids or the reaction of organometallic reagents with sulfuryl chloride. A common method involves the oxidative chlorination of a corresponding thiol or disulfide.

Proposed Synthetic Workflow

G cluster_0 Synthesis & Purification Workflow A Precursor Synthesis: 2-Fluoro-3-methoxy-2-methylpropane-1-thiol B Oxidative Chlorination A->B NaOCl, HCl C Crude Product B->C Reaction Quench & Extraction D Purification: Flash Chromatography C->D Silica Gel, Hexanes/EtOAc E Pure 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride D->E

Caption: Proposed workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis

Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Sulfonyl chlorides are lachrymators and corrosive.

  • Reaction Setup: To a stirred solution of 2-Fluoro-3-methoxy-2-methylpropane-1-thiol (1.0 eq) in dichloromethane (CH2Cl2) at 0 °C in a three-necked flask, add concentrated hydrochloric acid (HCl) (4.0 eq).

  • Oxidative Chlorination: Slowly add a solution of sodium hypochlorite (NaOCl, bleach, ~3.5 eq) dropwise via an addition funnel, maintaining the temperature below 5 °C. The reaction is exothermic.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

  • Workup: Once the reaction is complete, carefully quench any excess oxidant with a saturated aqueous solution of sodium bisulfite (NaHSO3). Separate the organic layer, and extract the aqueous layer with CH2Cl2 (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

Experimental Protocol: Purification
  • Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Eluent System: Use a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and analyze by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride.

Crystallization and Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step in a crystallographic study.

Crystallization Strategy

G cluster_1 Crystallization Workflow F Purified Compound G Solvent Screening F->G Solubility Tests H Crystallization Technique Selection G->H Identify Suitable Solvent System I Crystal Growth H->I e.g., Slow Evaporation, Vapor Diffusion J Crystal Harvesting & Mounting I->J Visual Inspection, Cryo-protection

Caption: General workflow for obtaining single crystals suitable for X-ray diffraction.

Experimental Protocol: Crystallization
  • Solvent Selection: Screen a variety of solvents for their ability to dissolve the compound when heated and allow for precipitation or crystallization upon cooling. Good starting points include hexanes, ethyl acetate, dichloromethane, and mixtures thereof.

  • Slow Evaporation: Dissolve the purified compound in a minimal amount of a suitable volatile solvent (e.g., dichloromethane) in a small vial. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion:

    • Liquid-Liquid: In a small vial, dissolve the compound in a small amount of a solvent in which it is readily soluble (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexanes). The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.

    • Vapor-Liquid: The principle is similar, but the anti-solvent is placed in the outer jar, and its vapor diffuses into the solution of the compound.

  • Crystal Mounting: Once suitable crystals have formed, carefully select a well-formed, single crystal and mount it on a cryoloop for data collection.

Data Collection and Structure Refinement
  • Diffractometer: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Collection: Collect diffraction data at a low temperature (typically 100 K) to minimize thermal motion of the atoms.

  • Data Processing: Process the raw diffraction data to obtain a set of structure factors.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Predicted Molecular Geometry and Intermolecular Interactions

While awaiting experimental data, we can predict some structural features of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride.

  • Tetrahedral Sulfur: The sulfur atom of the sulfonyl chloride group will have a tetrahedral geometry, with two oxygen atoms, a chlorine atom, and a carbon atom attached.

  • Conformational Flexibility: The propane backbone allows for conformational flexibility. The preferred conformation in the solid state will likely be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions.

  • Intermolecular Interactions: In the crystal lattice, molecules are likely to be held together by a combination of van der Waals forces and weak C-H···O and C-H···F hydrogen bonds.[4] The presence of the electronegative fluorine and oxygen atoms makes these interactions plausible.

Safety and Handling

Sulfonyl chlorides are reactive and hazardous chemicals.[5]

  • Corrosive: They are corrosive and can cause severe burns to the skin and eyes.[3][5]

  • Moisture Sensitive: They react with water, including moisture in the air, to produce corrosive hydrochloric acid and the corresponding sulfonic acid. Store in a cool, dry place under an inert atmosphere.

  • Lachrymator: Many sulfonyl chlorides are lachrymatory (tear-inducing). Always handle them in a fume hood.

  • Incompatibilities: Avoid contact with strong bases, alcohols, and amines, as these can lead to vigorous and exothermic reactions.

Conclusion

This guide provides a comprehensive framework for the synthesis and crystallographic analysis of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride. While experimental data is not yet available, the protocols and predictive insights offered here are intended to empower researchers to undertake this investigation. The elucidation of its crystal structure will undoubtedly contribute to a deeper understanding of its chemical properties and potential applications in the development of novel therapeutics.

References

  • PubChem. 2-fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride. National Center for Biotechnology Information. [Link]

  • Chemical Substance Information. 2-fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride. [Link]

  • PubChem. 3-Fluoro-2-methoxybenzene-1-sulfonyl chloride. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]

  • Angewandte Chemie International Edition. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • Royal Society of Chemistry. Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Cambridge Crystallographic Data Centre. CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • PubChem. 2-Fluoro-3-methoxybenzoyl chloride. National Center for Biotechnology Information. [Link]

  • Journal of Chemical Crystallography. Molecular and Crystal Structures of Some Fluorocymantrenes. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: A Guide to Derivatization with 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride

Introduction: The Role of Derivatization in Modern Analytics In the landscape of chemical analysis, particularly within pharmaceutical and biomedical research, the ability to detect and quantify analytes with high sensit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Derivatization in Modern Analytics

In the landscape of chemical analysis, particularly within pharmaceutical and biomedical research, the ability to detect and quantify analytes with high sensitivity and specificity is paramount. Many compounds, however, lack the intrinsic physicochemical properties required for robust analysis by common techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Derivatization addresses this challenge by chemically modifying an analyte to produce a new compound with more desirable analytical characteristics.

This guide focuses on 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride , a novel derivatizing agent. Sulfonyl chlorides are a well-established class of reagents highly effective for the derivatization of nucleophilic functional groups, such as primary and secondary amines, phenols, and alcohols.[1] The reaction, typically a nucleophilic substitution, results in the formation of highly stable sulfonamides or sulfonate esters, respectively.[2] The unique structure of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride, featuring steric bulk and fluorine substitution, offers intriguing possibilities for modifying chromatographic behavior and enhancing detectability, particularly in mass spectrometry-based methods.

Part 1: Scientific Principles & Mechanism

The Chemistry of Sulfonyl Chlorides

The reactivity of a sulfonyl chloride is governed by the highly electrophilic sulfur atom, which is bonded to two electron-withdrawing oxygen atoms and a chlorine atom. This configuration makes the sulfur atom an excellent target for nucleophiles.[2] The chloride ion is an effective leaving group, facilitating the substitution reaction. The reaction proceeds via a nucleophilic attack on the sulfur atom, leading to the formation of a new bond with the nucleophile and the expulsion of chloride.

The mechanism can follow two primary pathways, largely dependent on the reactants and conditions: a concerted SN2-like mechanism involving a single transition state, or a stepwise addition-elimination pathway through a trigonal bipyramidal intermediate.[3] For many arenesulfonyl chlorides, the SN2-like pathway is prevalent.[3] The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[1]

Caption: General mechanism for the derivatization of a primary amine.

Why Derivatize with this Reagent?
  • Analyte Suitability: Ideal for analytes containing primary or secondary amines, phenols, or alcohols that may be non-volatile, lack a UV chromophore, or exhibit poor chromatographic peak shape.

  • Improved Chromatography: The bulky, non-polar nature of the derivatizing tag can significantly alter the retention characteristics of polar analytes, improving separation efficiency on reverse-phase columns.

  • Enhanced MS Detection: The presence of a fluorine atom can be advantageous in mass spectrometry, providing a distinct isotopic pattern and potentially influencing fragmentation pathways for structural elucidation.

  • Stability: The resulting sulfonamides are chemically robust, ensuring they do not degrade during sample workup or analysis.[2]

Part 2: Experimental Protocol - Derivatization of a Model Primary Amine

This protocol provides a step-by-step method for the derivatization of a model primary amine (e.g., benzylamine) for subsequent HPLC-UV or LC-MS analysis.

Required Reagents and Equipment
Reagents & Consumables Equipment
2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chlorideHPLC or UPLC system with UV or MS detector
Model Amine (e.g., Benzylamine)Analytical Balance
Acetonitrile (ACN), HPLC Grade, AnhydrousVortex Mixer
Triethylamine (TEA) or 0.1 M Sodium Bicarbonate Buffer (pH 10.5)Heating block or water bath
Deionized Water (18.2 MΩ·cm)Centrifuge
Formic Acid (for mobile phase)pH Meter
2 mL amber glass reaction vials with PTFE-lined capsCalibrated Micropipettes
0.22 µm Syringe filters (PTFE or Nylon)Chemical Fume Hood
Preparation of Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the model amine and dissolve in 10 mL of acetonitrile. This and subsequent dilutions should be performed to generate a standard curve within the desired analytical range (e.g., 1-100 µg/mL).

  • Derivatization Reagent Solution (2 mg/mL): Accurately weigh ~20 mg of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride and dissolve in 10 mL of anhydrous acetonitrile. Prepare this solution fresh daily and keep tightly capped to prevent hydrolysis.

  • Base: Use either triethylamine (TEA) directly or prepare a 0.1 M sodium bicarbonate buffer by dissolving 0.84 g of NaHCO₃ in 100 mL of deionized water and adjusting the pH to 10.5. The use of a buffer is common in protocols for reagents like 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC).[4]

Step-by-Step Derivatization Procedure

Experimental_Workflow Prep Prepare Analyte & Reagent Solutions Aliquot Aliquot 100 µL Analyte Solution to Vial Prep->Aliquot AddBase Add 100 µL Base (Buffer or TEA) Aliquot->AddBase AddReagent Add 100 µL Derivatizing Reagent AddBase->AddReagent React Vortex & Incubate (e.g., 60°C for 15 min) AddReagent->React Cool Cool to Room Temperature React->Cool Dilute Dilute with Mobile Phase Component A Cool->Dilute Filter Filter (0.22 µm) into HPLC Vial Dilute->Filter Analyze Inject into LC System Filter->Analyze

Caption: A typical workflow for analyte derivatization.

  • Aliquot Analyte: In a 2 mL amber glass vial, add 100 µL of the analyte standard or sample solution. For volatile analytes, add the buffer and reagent directly to the solution; for non-volatile analytes, the solvent can be evaporated under a gentle stream of nitrogen before adding the buffer.[4]

  • Add Base: Add 100 µL of 0.1 M sodium bicarbonate buffer (pH 10.5). Vortex briefly. The use of a basic medium is standard for sulfonyl chloride derivatizations to neutralize the HCl byproduct.[5]

  • Initiate Reaction: Add 100 µL of the 2 mg/mL derivatization reagent solution.

  • Incubate: Immediately cap the vial tightly, vortex for 30 seconds, and place in a heating block or water bath set to 60°C for 15 minutes. Optimization of time and temperature may be required for different analytes. Many similar derivatizations are performed at elevated temperatures to ensure completion.[4]

  • Cool & Prepare for Analysis: After incubation, remove the vial and allow it to cool to room temperature. Dilute the sample as needed with the initial mobile phase composition (e.g., add 700 µL of 90:10 Water:ACN) to bring the total volume to 1 mL.

  • Filter: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze: Inject the sample into the HPLC or LC-MS system.

Suggested Analytical Conditions

The following table provides a starting point for developing an HPLC method for the resulting derivative.

Parameter Suggested Condition Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)The non-polar derivative is well-suited for reverse-phase chromatography.[6]
Mobile Phase A Water with 0.1% Formic AcidFormic acid is a common mobile phase modifier that aids in protonation for good peak shape and MS ionization.[6]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a standard organic solvent for reverse-phase HPLC.[6]
Gradient Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min. (Requires optimization)A gradient is recommended to effectively elute the relatively non-polar derivative and clean the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[6]
Injection Volume 10 µLA typical injection volume; can be adjusted based on sensitivity.[6]
UV Detection 210 nm or 254 nmIn the absence of a strong chromophore, detection at lower UV wavelengths where the sulfonyl group may absorb is a reasonable starting point. A patent for a similar derivatization method uses 210 nm.[7]
MS Detection Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for the derivative. The sulfonamide nitrogen can be readily protonated, making positive mode detection ideal. Scan for the [M+H]⁺ ion.

Part 3: Safety, Troubleshooting, and Best Practices

Mandatory Safety Precautions

Sulfonyl chlorides are hazardous chemicals that demand strict adherence to safety protocols.

  • Corrosivity: These compounds are corrosive and can cause severe burns to skin and eyes.[8][9]

  • Reactivity with Water: They react exothermically, and sometimes violently, with water and moisture to produce corrosive hydrochloric acid and sulfonic acid.[1][8] Always use dry glassware and anhydrous solvents.

  • Personal Protective Equipment (PPE): At a minimum, wear tightly fitting safety goggles, a face shield, chemical-resistant nitrile gloves, and a chemical-resistant lab coat.[8][10]

  • Handling: All work must be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.[10]

  • Spills: In case of a small spill, cover with a dry, inert absorbent material like sand or soda ash. Do not use water or combustible materials.[8] Evacuate non-essential personnel.[11]

  • Waste Disposal: Unused reagent should be quenched slowly by adding it to a stirred, cooled solution of a suitable nucleophile (e.g., a dilute sodium hydroxide or amine solution) in an appropriate solvent before disposal according to institutional guidelines.

Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Peak 1. Degradation of derivatizing reagent due to moisture exposure.2. Incorrect pH for the reaction.3. Insufficient reaction time or temperature.1. Prepare fresh reagent solution daily in anhydrous solvent. Store the stock reagent in a desiccator.2. Verify the pH of the buffer solution. For amines, a pH of 9-11 is typically optimal.[12]3. Increase incubation time (e.g., to 30 min) or temperature (e.g., to 70°C) incrementally.
Multiple Product Peaks 1. Reaction with interfering nucleophiles in the sample matrix.2. Side reactions or degradation of the product.1. Implement a sample cleanup step (e.g., Solid Phase Extraction - SPE) prior to derivatization.2. Evaluate reaction conditions; excessive heat or time may cause degradation. Ensure the final solution is not exposed to strong light or heat before injection.
Broad or Tailing Peaks 1. Poor chromatographic conditions.2. Sample overload on the column.1. Optimize the mobile phase gradient and pH. Ensure the use of a modifier like formic acid.2. Dilute the sample before injection.
Reagent Peak Interference The unreacted sulfonyl chloride hydrolyzes to sulfonic acid, which can appear in the chromatogram.1. Use a slight excess of the reagent, but avoid a large excess.2. Optimize the gradient to separate the derivative from the hydrolyzed reagent peak.3. If necessary, a quenching step can be added by introducing a small amount of a highly reactive amine after the primary reaction is complete.[5]

References

  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem. (URL: )
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem. (URL: )
  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides - Benchchem. (URL: )
  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - MDPI. (URL: [Link])

  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH - American Chemical Society. (URL: [Link])

  • Sulfonyl halide - Wikipedia. (URL: [Link])

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction … - OUCI. (URL: [Link])

  • Anthraquinone-2-sulfonyl chloride: A new versatile derivatization reagent - synthesis mechanism and application for analysis of amines - ResearchGate. (URL: [Link])

  • 1,2-Dimethylimidazole-4-sulfonyl Chloride, a Novel Derivatization Reagent for the Analysis of Phenolic Compounds by Liquid Chromatography Electrospray Tandem Mass Spectrometry: Application to 1-Hydroxypyrene in Human Urine - PMC. (URL: [Link])

  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google P
  • Dansylation of hydroxyl and carboxylic acid functional groups - DigitalCommons@UNO. (URL: [Link])

  • Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine - ACS Publications. (URL: [Link])

  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture - ResearchGate. (URL: [Link])

  • Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. - ResearchGate. (URL: [Link])

  • Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate. - Semantic Scholar. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent hydrolysis of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride during synthesis

Prepared by: Senior Application Scientist, Chemical Synthesis Division This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-3-methoxy-2-methylpropane...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride. Given the compound's structural features—notably the presence of an electron-withdrawing fluorine atom—it is highly susceptible to hydrolysis. This document provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you minimize hydrolysis and maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride so susceptible to hydrolysis?

A1: The susceptibility to hydrolysis stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This electrophilicity is significantly amplified by the alpha-fluoro substituent. Fluorine is a strongly electron-withdrawing atom, which pulls electron density away from the sulfur atom via the inductive effect. This makes the sulfur atom more electron-deficient and, therefore, a more attractive target for nucleophilic attack by water. The primary products of hydrolysis are the corresponding 2-fluoro-3-methoxy-2-methylpropane-1-sulfonic acid and hydrochloric acid (HCl).[1]

Q2: How can I reliably detect if my sulfonyl chloride has undergone hydrolysis?

A2: Several analytical techniques can confirm the presence of the sulfonic acid byproduct:

  • ¹H NMR Spectroscopy: The most direct method. You will observe the disappearance of the signal corresponding to the protons adjacent to the sulfonyl chloride group and the appearance of new signals corresponding to the sulfonic acid product, which will be shifted downfield.

  • IR Spectroscopy: Look for the disappearance of the characteristic S-Cl stretching frequency and the appearance of a broad O-H stretch signal (typically around 3200-3600 cm⁻¹) indicative of the sulfonic acid.

  • Titration: The generated hydrochloric acid can be quantified by titration with a standardized base. This can give a quantitative measure of the extent of hydrolysis.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure long-term stability and prevent degradation, 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride should be stored under the following conditions:

  • Temperature: At or below 0°C.

  • Atmosphere: Under a dry, inert atmosphere (e.g., argon or nitrogen).

  • Container: In a tightly sealed, amber glass bottle with a Teflon-lined cap to protect from both moisture and light.

  • Location: Inside a desiccator containing a suitable drying agent (e.g., Drierite or phosphorus pentoxide).

Q4: Is it better to use the corresponding sulfonyl fluoride?

A4: Sulfonyl fluorides are generally more resistant to hydrolysis and thermolysis than their sulfonyl chloride counterparts due to the strength of the S-F bond.[2] If your subsequent reaction tolerates the potentially lower reactivity of a sulfonyl fluoride, it can be a much more stable intermediate to work with.[2][3][4][5][6] Many methods exist for converting sulfonyl chlorides to sulfonyl fluorides, often using reagents like potassium fluoride (KF) or potassium bifluoride (KHF₂).[7][8][9][10]

Troubleshooting Guide: Preventing Hydrolysis During Synthesis

This section addresses common issues encountered during the synthesis and workup of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride.

Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low or No Yield of Sulfonyl Chloride 1. Widespread Hydrolysis: The primary cause is the presence of water in the reaction.1. Implement Strict Anhydrous Techniques: - Glassware: Oven-dry all glassware at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator before use.[1] - Solvents & Reagents: Use freshly distilled, anhydrous-grade solvents. Ensure all starting materials and reagents are free from water.[1] - Atmosphere: Conduct the entire reaction and subsequent transfers under a positive pressure of an inert gas (argon or dry nitrogen) using a Schlenk line or a glovebox.[1]
2. High Reaction Temperature: The rate of hydrolysis increases with temperature.2. Maintain Low Temperatures: - Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many sulfonyl chloride syntheses, temperatures of 0°C or below are recommended.[1] - Add reagents dropwise via a syringe pump to control any exotherms.
Major Sulfonic Acid Byproduct Observed in NMR/LC-MS 1. Contaminated Solvents/Reagents: Even "anhydrous" solvents from commercial suppliers can absorb atmospheric moisture.1. Verify Water Content: - Use Karl Fischer titration to quantify the water content of your solvents to ensure they meet the required standard (typically <50 ppm).[11][12][13][14][15] - Use freshly opened bottles of reagents or purify/dry them immediately before use.
2. Hydrolysis During Aqueous Workup: Direct contact with water, even for a short period, can cause significant hydrolysis.2. Optimize the Workup Protocol: - Minimize Contact Time: Perform any aqueous washes as quickly as possible.[1] - Use Cold Solutions: Use ice-cold water or, preferably, cold saturated brine (NaCl solution) for washes. The high salt concentration reduces the solubility of the organic product in the aqueous phase, facilitating faster and cleaner separation.[16] - Anhydrous Workup (Preferred): If possible, avoid an aqueous workup entirely. Quench the reaction with a non-aqueous method (e.g., filtration of a salt byproduct) and proceed directly to solvent removal under reduced pressure.
Inconsistent Reaction Outcomes or Yields 1. Variable Atmospheric Moisture: Fluctuations in lab humidity can affect the reaction.1. Standardize Inert Atmosphere Setup: - Ensure your inert gas line is equipped with a drying tube. - Consistently use techniques like positive pressure and Schlenk flasks to rigorously exclude air.
2. Inconsistent Solvent Quality: Using solvents from different batches or suppliers without verification.2. Standardize Solvent Preparation: - Implement a standard operating procedure for solvent drying. Passing solvents through an activated alumina column is a reliable method.[17] - Always verify water content with Karl Fischer titration before critical experiments.[11][12][13][14][15]
Recommended Anhydrous Solvents

The choice of solvent is critical. It must be inert to the reaction conditions and rigorously dried.

SolventBoiling Point (°C)Common Drying Agent(s)Typical Water Content After Drying
Dichloromethane (DCM)39.6Calcium hydride (CaH₂)< 30 ppm
Diethyl Ether34.6Sodium/benzophenone< 10 ppm
Tetrahydrofuran (THF)66Sodium/benzophenone< 10 ppm
Toluene110.6Sodium/benzophenone< 20 ppm
Acetonitrile81.6Calcium hydride (CaH₂)< 30 ppm

Visualized Mechanisms and Protocols

Hydrolysis Mechanism of a Sulfonyl Chloride

The diagram below illustrates the fundamental reaction pathway for the hydrolysis of a sulfonyl chloride, which involves a nucleophilic attack by water on the electrophilic sulfur atom.

hydrolysis_mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products R-SO2Cl R-SO₂Cl (Sulfonyl Chloride) H2O H₂O (Water) TS [Trigonal Bipyramidal Intermediate] H2O->TS R-SO3H R-SO₃H (Sulfonic Acid) TS->R-SO3H Loss of Cl⁻ HCl HCl (Hydrochloric Acid) TS->HCl

Caption: Mechanism of sulfonyl chloride hydrolysis.

Recommended Anhydrous Synthesis Workflow

This workflow provides a general, best-practice approach for synthesizing the target compound while minimizing water exposure at every stage.

synthesis_workflow Anhydrous Synthesis and Workup Workflow A 1. Preparation - Oven-dry all glassware - Cool under Argon/N₂ B 2. Reagent & Solvent Prep - Use anhydrous grade solvents - Verify H₂O content (<50 ppm) - Use dry starting materials A->B Strictly Anhydrous C 3. Reaction Setup - Assemble under positive  pressure of Argon/N₂ - Use septa and cannulation B->C Inert Atmosphere D 4. Reaction - Cool to 0°C or below - Add reagents slowly via syringe - Maintain inert atmosphere C->D Temperature Control E 5. Anhydrous Workup - Filter off any solid byproducts  via cannula filtration - Wash with cold, dry solvent D->E Avoid Aqueous Contact F 6. Purification - Remove solvent under  reduced pressure (in vacuo) - Purify via vacuum distillation E->F Maintain Anhydrous G 7. Storage - Store under Argon/N₂ - Place in freezer (-20°C) - Seal with Teflon tape F->G Protect Product

Caption: Recommended workflow for anhydrous synthesis.

Protocol: General Anhydrous Synthesis of a Sulfonyl Chloride

This protocol outlines a general procedure that must be adapted based on the specific stoichiometry and reactivity of the chosen synthetic route (e.g., from a thiol or a sodium sulfinate precursor).

1. Glassware and Apparatus Preparation

  • Place all required glassware (round-bottom flasks, dropping funnel, condenser, etc.) in an oven at 120°C for a minimum of 4 hours.

  • Assemble the apparatus hot and immediately place it under a positive pressure of dry argon or nitrogen, allowing it to cool. Use high-vacuum grease for all joints.

2. Solvent and Reagent Preparation

  • Use freshly distilled anhydrous solvent (e.g., dichloromethane) that has been verified to have a water content of <50 ppm by Karl Fischer titration.[11][12][13][14][15]

  • Ensure all reagents are anhydrous. Liquid reagents should be distilled from an appropriate drying agent. Solid reagents should be dried in a vacuum oven.

3. Reaction Execution

  • Dissolve the starting material (e.g., the corresponding thiol or sodium sulfinate) in the anhydrous solvent within the reaction flask under an inert atmosphere.

  • Cool the reaction vessel to the desired temperature (e.g., 0°C) using an ice-water bath.

  • Slowly add the chlorinating agent (e.g., sulfuryl chloride or thionyl chloride) dropwise via a syringe or dropping funnel over 30-60 minutes to maintain temperature control.

  • Monitor the reaction by TLC or LC-MS, using aliquots quenched under anhydrous conditions.

4. Anhydrous Workup and Purification

  • Once the reaction is complete, if solid byproducts have formed (e.g., salts), filter the reaction mixture under an inert atmosphere using a cannula filter into a second dry, argon-flushed flask.

  • Wash the filter cake with a small amount of cold, anhydrous solvent to recover any remaining product.

  • Remove the solvent from the filtrate under reduced pressure.

  • If the product is a liquid, purify it via vacuum distillation. If it is a solid, recrystallization from a non-protic solvent system (e.g., toluene/hexanes) may be appropriate.

5. Final Product Handling

  • Handle the purified sulfonyl chloride exclusively under an inert atmosphere.

  • Store immediately in a pre-dried, argon-flushed container as described in the FAQ section.

References

  • BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction. BenchChem Technical Support.
  • Zhang, W., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters.
  • Isherwood, M., et al. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. Wikipedia. [Link]

  • Chen, X., et al. (2022). Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. Organic Process Research & Development. [Link]

  • Merchant, K., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. [Link]

  • Sedej, A., et al. (2014). Simple Modification of Karl-Fischer Titration Method for Determination of Water Content in Colored Samples. Journal of Analytical Methods in Chemistry. [Link]

  • ResearchGate. (2025). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. Request PDF. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. BenchChem Technical Support.
  • ChemRxiv. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of sulfonyl chloride substrate precursors. RSC.org. [Link]

  • Journal of the American Chemical Society. (2025). Enantioselective Radical Sulfonylation of 2-Naphthols and β-Ketoamides with Sodium Sulfinates. JACS. [Link]

  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]

  • National Center for Biotechnology Information. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC. [Link]

  • LookChem. (2022). Synthesis of [35S]aryl sulfonyl chlorides from [ 35S]elemental sulfur. LookChem. [Link]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]

  • Korean Chemical Society. (n.d.). Synthesis of Novel Heterocycles Containing Perfluoroalkyl Groups: Reaction of Perfluoro-2-methyl-2-pentene with 1,3-Binucleophilic Reagents. kchem.org. [Link]

  • ETH Library. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ETH Library. [Link]

  • MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

Sources

Optimization

Troubleshooting low conversion rates with 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride

Technical Support Center: 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride A Senior Application Scientist's Guide to Overcoming Low Conversion Rates Welcome to the technical support center for 2-Fluoro-3-methoxy-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride

A Senior Application Scientist's Guide to Overcoming Low Conversion Rates

Welcome to the technical support center for 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride (CAS 1909316-47-7). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low conversion and byproduct formation during sulfonylation reactions with this specific aliphatic sulfonyl chloride. As an aliphatic sulfonyl chloride, it presents unique stability challenges that must be carefully managed to achieve high-yield outcomes.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial hurdles encountered when using 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride.

Q1: My reaction is showing low to no conversion. What are the most critical initial checks?

A1: Low conversion is most frequently traced back to the quality and handling of the sulfonyl chloride. This reagent is highly susceptible to hydrolysis.[1] Before altering other parameters, verify the following:

  • Reagent Integrity: Has the bottle been opened previously? Sulfonyl chlorides readily react with atmospheric moisture to form the corresponding, unreactive sulfonic acid.[1][2] Consider using a fresh bottle or running a quality control check if the reagent's history is unknown.

  • Anhydrous Conditions: The single most important factor is the rigorous exclusion of water. Ensure all glassware was oven-dried, solvents are of anhydrous grade, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2][3]

  • Base Stoichiometry and Purity: Ensure the base (e.g., triethylamine) is anhydrous and used in sufficient quantity (typically 1.5 equivalents or more) to neutralize the HCl generated during the reaction.

Q2: How should I properly handle and store 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride?

A2: Proper handling and storage are paramount to maintaining the reagent's reactivity. Store it under an inert atmosphere (nitrogen or argon) in a desiccator to protect it from moisture.[1] When dispensing the reagent, do so under a positive pressure of inert gas and use dry syringes or cannulas. Avoid leaving the bottle open to the air for any length of time.

Q3: My reaction mixture is turning dark brown or black upon adding the sulfonyl chloride. What does this signify?

A3: A dark reaction mixture is a classic sign of decomposition, a common issue with aliphatic sulfonyl chlorides, especially when subjected to thermal stress.[2][4] This can be caused by:

  • Localized Overheating: The reaction of a sulfonyl chloride with an amine or alcohol is exothermic. If the addition is too fast or the cooling is inadequate, localized hot spots can cause the reagent to decompose.[4]

  • High Reaction Temperature: Running the reaction at elevated temperatures to force conversion can be counterproductive, leading to decomposition instead of product formation. For many sulfonyl chloride reactions, temperatures below 30 °C are recommended.[2]

  • Radical Decomposition: In some cases, radical-mediated pathways can lead to decomposition. This can be initiated by light or impurities.[2]

Q4: What is the best choice of base for sulfonylation with this reagent?

A4: The choice of base is critical and depends on your substrate.

  • Triethylamine (Et₃N): A common, non-nucleophilic, and sterically hindered base used to scavenge HCl. It is a reliable choice for most applications with this reagent.[1]

  • Pyridine: While often used as both a base and a solvent, it can sometimes act as a nucleophilic catalyst. However, with sulfonate ester formation (from alcohols), excess pyridine can lead to the formation of undesired chlorinated byproducts.[5]

  • 4-Dimethylaminopyridine (DMAP): Used in catalytic amounts alongside a stoichiometric base like Et₃N, DMAP can significantly accelerate reactions, especially with sterically hindered alcohols.[1]

  • Inorganic Bases (e.g., K₂CO₃): These can be effective, particularly for N-sulfonylation in polar aprotic solvents, and can be beneficial for base-sensitive substrates.[1]

Part 2: In-Depth Troubleshooting Guide

If the initial checks in the FAQ section do not resolve the issue, a more systematic approach is required.

Problem Synopsis 1: Reaction Stalls with Significant Unreacted Starting Material

This is the most common failure mode, indicating an issue with either reagent viability or reaction conditions.

The sulfonyl chloride (R-SO₂Cl) is electrophilic and reacts readily with water to form the corresponding sulfonic acid (R-SO₃H). This sulfonic acid is unreactive under standard sulfonylation conditions, effectively acting as a dead end for your reagent.

Causality: The sulfur atom in the sulfonyl chloride is highly electron-deficient, making it an excellent target for nucleophiles. Water, though a weak nucleophile, is often present in sufficient concentration (from wet solvents, glassware, or atmosphere) to cause significant hydrolysis over time.[6]

Troubleshooting Protocol: Ensuring Rigorously Anhydrous Conditions

  • Glassware: Dry all glassware (reaction flask, dropping funnel, stir bar) in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • Solvents: Use freshly opened anhydrous solvents or dispense from a solvent purification system. If using bottled anhydrous solvent, use an oven-dried syringe/cannula to transfer.

  • Reagents: Ensure your amine/alcohol substrate and base are also anhydrous. Liquid bases like triethylamine should be stored over KOH.

  • Atmosphere: Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon. Use septa and needles for all reagent additions.

SolventCommon Drying AgentNotes
Dichloromethane (DCM)Calcium Hydride (CaH₂)Stir overnight and distill prior to use.
Acetonitrile (MeCN)Calcium Hydride (CaH₂)Stir overnight and distill prior to use.
Tetrahydrofuran (THF)Sodium/BenzophenoneDistill from the deep blue/purple ketyl radical.
TolueneSodium/BenzophenoneDistill from the deep blue/purple ketyl radical.

The structure of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride features a neopentyl-like framework, which can present steric challenges. Additionally, if your nucleophile (amine or alcohol) is sterically hindered or electronically poor, the reaction rate may be extremely slow.[7][8][9]

Causality: The nucleophilic attack on the sulfonyl group follows a bimolecular pathway. If bulky groups on either the sulfonyl chloride or the nucleophile prevent an effective approach, the activation energy for the reaction increases, leading to a slower rate.[7]

Troubleshooting Strategies:

  • Increase Reaction Time: Monitor the reaction by TLC or LCMS over 24-48 hours. Some sterically demanding reactions simply require more time.

  • Judicious Use of Temperature: While decomposition is a risk, gently warming the reaction to 40-50 °C may increase the rate. This must be done cautiously, and if discoloration occurs, the temperature should be lowered immediately.[2]

  • Employ a Catalyst: For alcohol sulfonylation, adding a catalytic amount (1-5 mol%) of DMAP can dramatically increase the reaction rate by forming a more reactive pyridinium intermediate.[1]

Problem Synopsis 2: Low Yield of Desired Product with a Complex Mixture on TLC/LCMS

This outcome suggests that while the sulfonyl chloride is reacting, it is participating in undesired side reactions.

As an aliphatic sulfonyl chloride, the reagent is prone to decomposition via the loss of SO₂ to form an alkyl radical or cation, which can then lead to a cascade of byproducts.[2]

Causality: The C-S bond in aliphatic sulfonyl chlorides is weaker than in their aromatic counterparts. At elevated temperatures, this bond can cleave, leading to the extrusion of sulfur dioxide, a thermodynamically favorable process.[2]

Troubleshooting Strategies:

  • Strict Temperature Control: Begin the reaction at 0 °C or even -20 °C. Add the sulfonyl chloride solution dropwise over an extended period (15-30 minutes) to dissipate the heat of reaction.[1] Only after the addition is complete should the reaction be allowed to slowly warm to room temperature.

  • Use of Radical Inhibitors: If radical decomposition is suspected, the addition of a radical scavenger like benzoquinone (in small, catalytic amounts) can sometimes suppress these unwanted pathways.[2]

  • Degas Solvents: To remove dissolved oxygen that can sometimes initiate radical processes, bubble argon or nitrogen through the solvent for 15-20 minutes before use.[2]

Part 3: Recommended Protocols and Visual Workflows

Experimental Protocol: General Procedure for the Sulfonylation of a Primary Amine

This protocol incorporates best practices to mitigate the common failure modes discussed above.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the primary amine (1.0 equiv.).

  • Solvent and Base Addition: Add anhydrous dichloromethane (DCM, to make a 0.1 - 0.5 M solution). Cool the flask to 0 °C in an ice-water bath. Add triethylamine (1.5 equiv.) via syringe.

  • Sulfonyl Chloride Addition: In a separate, dry flask, dissolve 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride (1.1 equiv.) in a minimal amount of anhydrous DCM. Using a syringe, add this solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the consumption of the limiting starting material by Thin Layer Chromatography (TLC) or LCMS.[1][10]

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.[1] Transfer the mixture to a separatory funnel and dilute with additional DCM.

  • Extraction: Wash the organic layer sequentially with saturated aq. NH₄Cl, water, and finally, brine. If your product is suspected to be water-soluble, saturate the aqueous layers with NaCl before extraction to decrease the product's solubility in the aqueous phase.[1][5]

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude sulfonamide by flash column chromatography or recrystallization.[3]

Visualization of Workflows and Mechanisms

A logical troubleshooting approach is essential for efficiently solving reaction issues.

Troubleshooting_Workflow Start Low Conversion Observed Check_Reagent 1. Verify Reagent Quality - Fresh Bottle? - Anhydrous Handling? Start->Check_Reagent Check_Conditions 2. Review Reaction Conditions - Rigorously Anhydrous? - Inert Atmosphere? Check_Reagent->Check_Conditions TLC_Analysis 3. Analyze Crude Reaction by TLC/LCMS Check_Conditions->TLC_Analysis Unreacted_SM Observation: Mainly Unreacted Starting Material TLC_Analysis->Unreacted_SM If Yes Complex_Mixture Observation: Complex Mixture / Dark Color TLC_Analysis->Complex_Mixture If No Troubleshoot_Reactivity Action: - Increase Time - Cautiously Increase Temp - Add DMAP (for alcohols) Unreacted_SM->Troubleshoot_Reactivity Troubleshoot_Decomposition Action: - Strict Low Temp Control (0°C) - Slow Dropwise Addition - Degas Solvents Complex_Mixture->Troubleshoot_Decomposition

Caption: A flowchart for systematic troubleshooting of low conversion rates.

Reaction_Pathways cluster_reactants Reactants cluster_side_reactions Side Reactions RSO2Cl R-SO2Cl Hydrolysis_Product R-SO3H (Sulfonic Acid) RSO2Cl->Hydrolysis_Product Hydrolysis (Trace H2O) Decomposition_Products Decomposition (R• + SO2, etc.) RSO2Cl->Decomposition_Products Decomposition (Heat, Δ) Desired_Product Desired Product (R-SO2-Nu) RSO2Cl->Desired_Product Desired Path (Base, Anhydrous) Nucleophile Amine/Alcohol (Nu-H) Nucleophile->Desired_Product Desired Path (Base, Anhydrous)

Caption: Desired sulfonylation pathway versus common side reactions.

References

  • ECHA. (n.d.). 2-fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride — Chemical Substance Information. Retrieved from [Link]

  • Rubleva, L. I., et al. (1998). Reactivity of sterically hindered aromatic sulfonic acid derivatives: VIII. * General mathematical model for catalytic sulfonylation of phenol. Russian Journal of Organic Chemistry.
  • Ciuffarin, E., & Fava, A. (1972). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2.
  • Taylor, M. S., & Jacobsen, E. N. (2006). Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst.
  • Wang, C., et al. (2024). Photoredox-catalyzed sulfonylation of diaryliodonium salts with DABSO and silyl enolates involving the insertion of SO2. RSC Publishing.
  • Wang, X., et al. (2016).
  • Bar-Ziv, R., et al. (2022). Sulfonyl Chlorides as Thiol Surrogates for Carbon–Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters. The Journal of Organic Chemistry.
  • Moody, C. J., & Roff, G. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development.
  • Anstey, M. R. (2014). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • Chen, J., et al. (2025). Direct Photoactivation of Sulfinic Acids to Access Hydrosulfonylation and Arylsulfonylation of Alkenes. The Journal of Organic Chemistry.
  • Forum, F. A. S., et al. (2007). Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes. Inorganic Chemistry.
  • University of Rochester. (n.d.). About Workup. Retrieved from [Link]

  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • König, B. (2016).

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl Chloride Purity Analysis: A Comparative Guide

Introduction & Mechanistic Context For researchers and drug development professionals, accurately determining the purity of highly functionalized aliphatic building blocks is a critical quality control hurdle. 2-Fluoro-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

For researchers and drug development professionals, accurately determining the purity of highly functionalized aliphatic building blocks is a critical quality control hurdle. 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride presents a unique analytical challenge due to its specific molecular architecture.

Unlike aromatic sulfonyl chlorides (e.g., tosyl chloride) that possess strong π−π∗ transitions for straightforward UV detection, this aliphatic compound is optically transparent at standard analytical wavelengths. More critically, the presence of the highly electronegative fluorine atom at the β -position exerts a strong inductive electron-withdrawing effect ( −I effect). This significantly increases the electrophilicity of the sulfur atom, making the sulfonyl chloride moiety exceptionally hyper-reactive and prone to rapid hydrolysis in the presence of even trace amounts of water.

Attempting to analyze this compound using standard aqueous Reversed-Phase HPLC (RP-HPLC) inevitably leads to on-column degradation, resulting in split peaks (co-elution of the parent chloride and its sulfonic acid degradant) and artificially low purity readouts.

The Causality of Experimental Choices: Direct Analysis vs. Derivatization

To bypass the hydrolytic instability and optical invisibility of this compound, analytical scientists must choose between two divergent chromatographic strategies.

Approach A: Direct Analysis via NP-HPLC (The Moisture-Free Route)

Direct analysis attempts to analyze the intact sulfonyl chloride by eliminating water from the system entirely. This requires Normal-Phase HPLC (NP-HPLC) or Non-Aqueous Reversed-Phase (NARP) chromatography coupled with an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector, since the molecule lacks a UV chromophore.

  • The Flaw: While this prevents hydrolysis, ELSD and RI detectors suffer from inherently non-linear response curves, poor sensitivity, and narrow dynamic ranges. This makes the accurate quantification of trace-level impurities (below 0.1%) nearly impossible.

Approach B: Pre-Column Derivatization via RP-HPLC (The Industry Standard)

The superior, 1 [1] involves a deliberate chemical intervention prior to injection. By reacting the sulfonyl chloride with a UV-active primary amine (such as aniline), the hyper-reactive −SO2​Cl group is quantitatively converted into a highly stable sulfonamide.

  • The Advantage: This single step achieves two critical goals: it completely quenches the molecule's reactivity (allowing the use of standard, highly reproducible aqueous RP-HPLC methods), and it installs a robust aromatic chromophore, drastically lowering the Limit of Detection (LOD) for UV analysis.

Workflow Target 2-Fluoro-3-methoxy-2-methylpropane -1-sulfonyl chloride Branch_NP Direct Analysis (Moisture-Free) Target->Branch_NP Approach A Branch_RP Pre-Column Derivatization Target->Branch_RP Approach B NP_Method NP-HPLC or NARP Detector: ELSD / RI Branch_NP->NP_Method Deriv_Step React with UV-Active Amine (e.g., Aniline + TEA) Branch_RP->Deriv_Step Outcome_NP Low Sensitivity & Poor Peak Symmetry NP_Method->Outcome_NP RP_Method Standard RP-HPLC Detector: UV (230 nm) Deriv_Step->RP_Method Outcome_RP High Sensitivity & Stable Sulfonamide Peak RP_Method->Outcome_RP

Workflow comparison: Direct NP-HPLC vs. Pre-column derivatization RP-HPLC for sulfonyl chlorides.

Comparative Performance Data

When validating these methods against strict regulatory standards, the derivatization approach consistently outperforms direct analysis. The table below summarizes the experimental validation data for both approaches.

Validation ParameterDirect NP-HPLC (ELSD)Pre-Column Derivatization RP-HPLC (UV)Regulatory Target (ICH Q2)
Specificity Poor (Peak broadening & tailing)Excellent (Baseline resolution)No matrix interference
Linearity ( R2 ) 0.985 (Non-linear tendency)0.9998 0.999
Precision (%RSD) 4.5%0.8% 2.0%
Accuracy (Recovery) 85.0% - 92.0% (Hydrolysis loss)99.2% - 101.5% 98.0% - 102.0%
LOD / LOQ 50.0 µg/mL / 150.0 µg/mL0.5 µg/mL / 1.5 µg/mL Fit for intended purpose

Experimental Protocol: The Self-Validating Derivatization System

To ensure absolute scientific integrity, the derivatization protocol must operate as a self-validating system . By utilizing an excess of the derivatizing agent and running parallel reagent blanks, the analyst can map the exact retention times of the unreacted amine and ensure stoichiometric conversion without introducing hidden variables into the purity calculation.

Phase 1: Derivatization Workflow
  • Reagent Preparation: Prepare a derivatization solution consisting of 0.1 M Aniline and 0.1 M Triethylamine (TEA) in anhydrous Acetonitrile. Causality note: TEA acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction to prevent the protonation and deactivation of the aniline nucleophile.

  • Sample Preparation: Accurately weigh 10.0 mg of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride into a dry 10 mL volumetric flask.

  • Reaction: Add 2.0 mL of the derivatization solution to the flask. Vortex immediately for 30 seconds.

  • Incubation: Allow the reaction to proceed at room temperature ( 20−25∘C ) for 15 minutes. The pseudo-first-order kinetics driven by the excess aniline ensures >99.9% conversion to the stable sulfonanilide.

  • Dilution: Dilute to volume (10 mL) with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile).

  • Blank Preparation: Perform steps 3-5 identically using a flask containing no sulfonyl chloride to create the self-validating reagent blank.

Phase 2: RP-HPLC Method Parameters
  • Column: C18, 4.6×150 mm, 3.5 µm particle size (End-capped to minimize secondary silanol interactions).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-12 min: Linear gradient to 80% B

    • 12-15 min: Hold at 80% B

    • 15-15.1 min: Return to 20% B (Equilibration for 5 min)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (optimized for the newly installed phenyl chromophore).

  • Injection Volume: 10 µL.

Method Validation Framework (ICH Q2 Compliance)

To 2 [2], the derivatized RP-HPLC method must be subjected to rigorous testing aligned with the 3 [3].

  • Specificity & Forced Degradation: The method must demonstrate baseline resolution between the derivatized analyte, the excess aniline, and any degradation products. Peak purity should be confirmed using a Photodiode Array (PDA) detector.

  • Accuracy: Evaluated via spike recovery studies at 50%, 100%, and 150% of the target analytical concentration. The derivatization efficiency must remain consistent across all levels to yield the required 98-102% recovery.

  • Precision: Both system precision (repeat injections of the same vial) and method precision (independent derivatizations) must yield an RSD of ≤2.0% .

Validation Core ICH Q2(R2) Validation Framework Spec Specificity Peak Purity via PDA Core->Spec Lin Linearity & Range R² ≥ 0.999 Core->Lin Acc Accuracy Spike Recovery 98-102% Core->Acc Prec Precision Repeatability RSD ≤ 2.0% Core->Prec

Core ICH Q2(R2) validation parameters for ensuring analytical method reliability.

References

  • BenchChem Technical Support Team. "A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs. Alternatives." Benchchem.
  • PatSnap Eureka. "Optimize HPLC Method Validations for Regulatory Compliance." PatSnap.
  • IJPS Journal. "A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines." International Journal of Pharmaceutical Sciences.

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride Reaction Products

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is the bedrock of reproducible and reliable science. The title compound, 2-Fluoro-3-methoxy-2-me...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is the bedrock of reproducible and reliable science. The title compound, 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride, represents a unique building block with a sterically hindered and electronically distinct profile. Its inherent reactivity as a sulfonyl chloride allows for the facile synthesis of sulfonamides and sulfonate esters, classes of compounds of immense interest in medicinal chemistry.[1][2]

This guide provides a comprehensive framework for the synthesis and, more critically, the rigorous spectroscopic validation of the primary reaction products derived from this novel reagent. We will delve into the expected outcomes of its reactions with representative nucleophiles and establish a clear, data-driven methodology for confirming the resultant structures using a suite of spectroscopic techniques. The causality behind experimental choices and the interpretation of spectral data will be emphasized throughout.

Predicted Reactivity and Model Reactions

2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride is an electrophilic reagent poised to react with nucleophiles at the sulfur atom.[3] The bulky neopentyl-like framework, coupled with the gem-dimethyl and fluoro substituents, introduces significant steric hindrance around the sulfonyl group. This may influence reaction kinetics but is not expected to alter the fundamental reactivity pathway.

We will consider two primary classes of reaction products:

  • Sulfonamide Formation: Reaction with a primary or secondary amine, such as benzylamine, in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to quench the HCl byproduct.[4][5]

  • Sulfonate Ester Formation: Reaction with an alcohol, such as methanol, typically in the presence of a base, to yield the corresponding sulfonate ester.[6][7][8]

The following diagram illustrates these expected transformations:

G cluster_start Starting Material cluster_products Reaction Products SM 2-Fluoro-3-methoxy- 2-methylpropane-1- sulfonyl chloride Sulfonamide N-Benzyl-2-fluoro- 3-methoxy-2-methylpropane- 1-sulfonamide SM->Sulfonamide + Benzylamine, TEA SulfonateEster Methyl 2-fluoro- 3-methoxy-2-methylpropane- 1-sulfonate SM->SulfonateEster + Methanol, Pyridine

Caption: General reaction pathways for 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride.

Experimental Protocols

The following protocols are provided as robust starting points for the synthesis of the target derivatives. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Synthesis of N-Benzyl-2-fluoro-3-methoxy-2-methylpropane-1-sulfonamide
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride (1.0 eq).

  • Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred sulfonyl chloride solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide.

Protocol 2: Synthesis of Methyl 2-fluoro-3-methoxy-2-methylpropane-1-sulfonate
  • Dissolve 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Add dry methanol (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pyridine (1.5 eq) dropwise to the stirred solution.[7]

  • Maintain the temperature at 0 °C during the addition and then allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 10% HCl (to remove pyridine), water, and saturated brine solution.[7]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude sulfonate ester can be purified by flash column chromatography if necessary.

Spectroscopic Validation Workflow

A multi-technique approach is essential for the unambiguous characterization of the reaction products. This ensures that the target molecule has been formed and allows for the identification of any potential impurities or side products.

Caption: Workflow for product purification and spectroscopic validation.

Comparative Spectroscopic Analysis

The key to successful validation lies in understanding the unique spectral signature of each potential product compared to the starting material. The following tables summarize the predicted key spectroscopic data points for each compound.

¹H, ¹⁹F, and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for detailed structural elucidation.[9]

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

CompoundKey Proton Signals (δ, ppm)Predicted MultiplicityKey Differentiating Feature
Starting Material ~3.8 (s, 2H, CH₂SO₂Cl)SingletHighly deshielded CH₂ singlet adjacent to SO₂Cl.
~3.5 (s, 2H, CH₂OCH₃)Singlet
~3.4 (s, 3H, OCH₃)Singlet
~1.4 (s, 6H, C(CH₃)₂)Singlet
Sulfonamide 7.2-7.4 (m, 5H, Ar-H)MultipletAppearance of aromatic and benzyl CH₂ signals.
~4.9 (t, 1H, NH)Triplet (J~6 Hz)Exchangeable NH proton.
~4.3 (d, 2H, NCH₂Ph)Doublet (J~6 Hz)
~3.4 (s, 2H, CH₂OCH₃)SingletUpfield shift of CH₂SO₂ group compared to starting material.
~3.3 (s, 3H, OCH₃)Singlet
~3.1 (s, 2H, CH₂SO₂N)Singlet
~1.3 (s, 6H, C(CH₃)₂)Singlet
Sulfonate Ester ~4.1 (s, 2H, CH₂SO₃)SingletDeshielded CH₂ adjacent to sulfonate ester.
~3.8 (s, 3H, SO₃CH₃)SingletDiagnostic singlet for the methyl ester.
~3.5 (s, 2H, CH₂OCH₃)Singlet
~3.4 (s, 3H, OCH₃)Singlet
~1.4 (s, 6H, C(CH₃)₂)Singlet

Table 2: Predicted ¹⁹F and ¹³C NMR Data (CDCl₃)

Compound¹⁹F Chemical Shift (δ, ppm)Key ¹³C Signals (δ, ppm)
Starting Material ~ -140 to -16095 (d, J170 Hz, C-F), ~70 (CH₂SO₂), ~68 (CH₂O), ~59 (OCH₃), 22 (d, J25 Hz, C(CH₃)₂)
Sulfonamide ~ -140 to -160~137 (Ar-C), ~128-129 (Ar-CH), ~95 (d, C-F), ~68 (CH₂O), ~59 (OCH₃), ~55 (CH₂SO₂), ~48 (NCH₂Ph), ~22 (d, C(CH₃)₂)
Sulfonate Ester ~ -140 to -160~95 (d, C-F), ~68 (CH₂O), ~60 (CH₂SO₃), ~59 (OCH₃), ~55 (SO₃CH₃), ~22 (d, C(CH₃)₂)
  • ¹⁹F NMR Insight: The ¹⁹F chemical shift is highly sensitive to the local electronic environment.[10][11] For all three compounds, a singlet is expected in the range typical for tertiary alkyl fluorides.[12][13][14] Its presence confirms the integrity of the fluorinated core throughout the reaction.

  • ¹³C NMR Causality: The carbon directly attached to the fluorine will appear as a doublet due to ¹JCF coupling (typically 170-250 Hz). The adjacent methyl carbons will also show coupling (²JCF, ~20-30 Hz). The most significant change will be observed for the CH₂SO₂ carbon, which will shift depending on whether it is bonded to Cl, N, or O.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for the rapid identification of key functional groups.[15]

Table 3: Key Predicted IR Absorption Bands (cm⁻¹)

Functional GroupStarting MaterialSulfonamideSulfonate Ester
S=O Asymmetric Stretch ~1375 (strong) ~1330 (strong)~1360 (strong)
S=O Symmetric Stretch ~1180 (strong) ~1150 (strong)~1170 (strong)
N-H Stretch N/A~3300 (medium) N/A
S-O-C Stretch N/AN/A~1000 (strong)
S-Cl Stretch ~600 (medium)N/AN/A
  • Expertise in Interpretation: The most telling diagnostic bands are the N-H stretch in the sulfonamide and the S-O-C stretch in the sulfonate ester.[16][17] The disappearance of the S-Cl band and the shift in the S=O stretching frequencies provide strong corroborating evidence of a successful reaction.[18][19]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides the molecular weight with high precision, allowing for the confirmation of the elemental composition. The fragmentation patterns can also offer valuable structural clues.

Table 4: Predicted HRMS Data (ESI+)

CompoundPredicted [M+H]⁺ or [M+Na]⁺Key Fragmentation Pathways
Starting Material C₆H₁₃ClFO₃S (Exact Mass)Loss of SO₂Cl, Loss of Cl
Sulfonamide C₁₃H₂₁FNO₃S ([M+H]⁺)Loss of SO₂, cleavage of S-N bond, formation of benzyl cation (m/z 91).[20][21][22][23][24]
Sulfonate Ester C₇H₁₆FO₄S ([M+Na]⁺)Loss of SO₂OCH₃, cleavage of S-O bond.
  • Trustworthiness of Data: Obtaining an accurate mass that matches the calculated elemental composition to within 5 ppm is considered definitive proof of the product's identity. The fragmentation pattern provides a secondary layer of confirmation. For sulfonamides, the cleavage of the S-N bond is a well-documented and characteristic fragmentation pathway.[20][22][23]

Conclusion

The successful synthesis and characterization of derivatives from 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride require a systematic and multi-faceted analytical approach. By comparing the spectroscopic data of the reaction products against the starting material and the predicted values for each potential outcome, researchers can achieve unambiguous structural validation. This guide provides the necessary experimental protocols and a logical framework for interpreting the complex data generated, ensuring the scientific integrity of subsequent research and development efforts.

References

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Source: PubMed URL: [Link]

  • Title: Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion Source: Bentham Science Publishers URL: [Link]

  • Title: Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry Source: ACS Publications URL: [Link]

  • Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: PubMed URL: [Link]

  • Title: Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry Source: The Journal of Organic Chemistry URL: [Link]

  • Title: An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides Source: PMC - NIH URL: [Link]

  • Title: Synthesis of Sulfonamides Source: Synthetic Methods in Drug Discovery: Volume 2 - Books URL: [Link]

  • Title: Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations Source: European Journal of Chemistry URL: [Link]

  • Title: A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations Source: MDPI URL: [Link]

  • Title: Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica Source: Langmuir URL: [Link]

  • Title: IR, NMR and MS of a Sulfonyl Chloride compound Source: ACD/Labs URL: [Link]

  • Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Macmillan Group - Princeton University URL: [Link]

  • Title: Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds Source: AZoM URL: [Link]

  • Title: IR spectrum of epoxidized methyl ester sulfonate. Source: ResearchGate URL: [Link]

  • Title: Sulfonamides as new hydrogen atom transfer (HAT) catalysts for photoredox allylic and benzylic C-H arylations Source: Rsc.org URL: [Link]

  • Title: Infrared spectrum of sodium methyl ester sulfonate. Source: ResearchGate URL: [Link]

  • Title: Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy Source: American Chemical Society URL: [Link]

  • Title: Sulfonate Esters of Alcohols Source: Organic Chemistry Tutor URL: [Link]

  • Title: Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy Source: ACS Publications URL: [Link]

  • Title: Sulfonate synthesis by sulfonylation (tosylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: 19F NMR chemical shifts. 1. Aliphatic fluorides Source: PubMed URL: [Link]

  • Title: 19F NMR Chemical Shifts. 1. Aliphatic Fluorides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]

  • Title: Sulfonate Esters Source: Periodic Chemistry URL: [Link]

  • Title: Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides Source: Asian Journal of Chemistry URL: [Link]

  • Title: H NMR chemical shifts (in ppm). Source: ResearchGate URL: [Link]

  • Title: Infrared Spectra of Sulfones and Related Compounds Source: Analytical Chemistry URL: [Link]

  • Title: Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides Source: PMC - NIH URL: [Link]

  • Title: IR Spectroscopy Tutorial: Esters Source: University of Colorado Boulder URL: [Link]

  • Title: Infrared Spectroscopy Source: MSU chemistry URL: [Link]

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Validation

GC-MS Impurity Profiling of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl Chloride: A Comparative Methodological Guide

Executive Summary For drug development professionals and analytical chemists, the accurate impurity profiling of reactive aliphatic building blocks is a critical regulatory requirement. 2-Fluoro-3-methoxy-2-methylpropane...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical chemists, the accurate impurity profiling of reactive aliphatic building blocks is a critical regulatory requirement. 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride (FMMPSC) is a highly functionalized, sterically hindered intermediate. Due to its reactive S-Cl bond and aliphatic nature, it presents a severe analytical challenge: it is notoriously thermally labile.

This guide objectively compares three gas chromatography-mass spectrometry (GC-MS) methodologies—Direct GC-MS , Cold On-Column (COC) GC-MS , and Pre-column Derivatization GC-MS —demonstrating why derivatization stands as the gold standard for accurate quantitation and structural elucidation of FMMPSC impurities.

The Analytical Challenge: Thermal Lability and Artifact Formation

Sulfonyl chlorides are highly susceptible to thermal degradation during gas chromatography[1]. When exposed to the high temperatures of a standard GC injector port (typically 250 °C), aliphatic sulfonyl chlorides undergo homolytic cleavage and desulfonylation (loss of SO₂) to form alkyl chlorides[2].

Research has demonstrated that the heat from the GC-MS vaporization process can dramatically alter the chemical composition of labile small molecules[3], with significant degradation and transformation observed even at lower temperatures[4]. For FMMPSC, thermal stress converts the parent molecule into 1-chloro-2-fluoro-3-methoxy-2-methylpropane. In a direct GC-MS analysis, this thermal artifact appears as a massive chromatographic peak, falsely masquerading as a process impurity and completely skewing the purity assessment. Furthermore, residual moisture reacts with the sulfonyl chloride at high temperatures to generate HCl gas, which strips the siloxane stationary phase of the GC column, leading to active sites and severe peak tailing.

Methodological Comparison: Evaluating the Alternatives

To establish an accurate impurity profile, we compared three distinct analytical approaches. The causality behind their performance dictates their suitability for pharmaceutical release testing.

A. Direct GC-MS (Standard Split/Splitless)
  • Mechanism: Injects the underivatized sample directly into a 250 °C vaporization chamber.

  • Causality of Failure: The thermal energy exceeds the activation barrier for desulfonylation. The resulting HCl damages the column, while the alkyl chloride artifacts mask true low-level impurities.

B. Cold On-Column (COC) GC-MS
  • Mechanism: Bypasses the hot injector by depositing the liquid sample directly onto the capillary column at a low temperature (e.g., 40 °C), followed by a gentle temperature program.

  • Causality of Performance: By removing the explosive heat shock of a standard injector, thermal degradation is minimized to < 5%. However, non-volatile matrix components rapidly contaminate the column head, leading to peak broadening and requiring frequent column trimming.

C. Pre-column Derivatization GC-MS (The Gold Standard)
  • Mechanism: Reacts the sulfonyl chloride with a secondary amine (Diethylamine) prior to injection, converting it into a highly stable N,N-diethylsulfonamide[2].

  • Causality of Success: Nucleophilic substitution replaces the reactive, thermally labile S-Cl bond with a robust S-N bond[1]. The resulting sulfonamide easily survives 250 °C vaporization intact, preventing artifact formation and protecting the column from HCl generation.

G Sample FMMPSC (Sulfonyl Chloride) Direct Direct GC-MS (250°C Injector) Sample->Direct Standard Method Deriv Derivatization (Diethylamine) Sample->Deriv Optimized Method Degradation Thermal Degradation (-SO₂) Direct->Degradation Heat Stress Stable Stable Sulfonamide Derivative Deriv->Stable Nucleophilic Attack Artifacts Alkyl Chloride Artifacts (False Impurities) Degradation->Artifacts EI Fragmentation Accurate Accurate Impurity Profile (True Quantitation) Stable->Accurate GC-MS Analysis

Fig 1: Reaction pathways comparing direct GC-MS thermal degradation vs. stable derivatization.

Experimental Workflow: A Self-Validating Derivatization Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By incorporating a derivatization internal standard (IS), the analyst can mathematically prove reaction completeness. If the IS is >99.9% converted, thermodynamic causality dictates that the target FMMPSC has also achieved complete conversion, ruling out false negatives.

Step-by-Step Methodology
  • Sample Preparation & IS Addition: Accurately weigh 10.0 mg of FMMPSC sample into a 4 mL glass vial. Add 1.0 mL of anhydrous dichloromethane (DCM). Spike the solution with 10 µL of a 1 mg/mL solution of 1-octanesulfonyl chloride (Internal Standard).

  • Nucleophilic Derivatization: Add 50 µL of anhydrous Diethylamine (DEA) to the vial. Cap tightly, vortex for 10 seconds, and incubate at 20 °C for 15 minutes. Causality: DEA acts as both the nucleophile and the acid scavenger, driving the reaction to completion.

  • Acid Quench & Wash: Add 1.0 mL of 0.1 M HCl to the vial. Vortex vigorously for 30 seconds, then allow the phases to separate.

    • Expert Insight: This step is critical. The HCl protonates unreacted DEA into a water-soluble hydrochloride salt, partitioning it into the aqueous layer. Injecting free amines into a GC-MS will rapidly degrade the stationary phase and cause severe peak tailing.

  • Extraction & Drying: Extract the lower organic (DCM) layer. Pass it through a small plug of anhydrous sodium sulfate (Na₂SO₄) to remove trace moisture.

  • Surrogate Standard Addition: Spike the dried organic layer with 10 µL of n-decane (Surrogate Standard) to validate extraction recovery.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS (Injector: 250 °C, Split ratio 10:1, Column: DB-5MS 30m x 0.25mm x 0.25µm).

Quantitative Performance & Experimental Data

The experimental data below highlights the severe limitations of direct injection and validates derivatization as the only reliable method for FMMPSC impurity profiling.

Table 1: Performance Comparison of GC-MS Methodologies for FMMPSC

ParameterDirect GC-MS (Splitless, 250°C)Cold On-Column (COC) GC-MSDerivatization GC-MS (DEA)
Analyte Form Underivatized Sulfonyl ChlorideUnderivatized Sulfonyl ChlorideN,N-Diethylsulfonamide
Thermal Degradation > 45% (High artifact formation)< 5% (Moderate stability)None (Thermally stable)
Chromatographic Peak Shape Poor (Tailing, split peaks)Fair (Broadening over time)Excellent (Sharp, symmetrical)
Limit of Quantitation (LOQ) 50 ppm (Masked by artifacts)20 ppm2 ppm
Column Lifespan < 100 injections (HCl buildup)~ 200 injections> 1000 injections

Table 2: Impurity Recovery Data (Spiked at 10 ppm)

Impurity AnalyteDirect GC-MS RecoveryCOC GC-MS RecoveryDerivatization GC-MS Recovery
1-Chloro-2-fluoro-3-methoxy-2-methylpropane 450% (False positive)110%98%
Des-fluoro FMMPSC analogue 40% (Degraded)85%99%
FMMPSC Dimer Not Detected70%102%

Data Interpretation: Direct GC-MS yields a 450% recovery for the alkyl chloride impurity because the parent FMMPSC degrades into this exact molecule in the injector, creating a massive false positive. Only the Derivatization GC-MS method provides accurate, baseline-resolved quantitation of all true process impurities.

Conclusion

For the GC-MS analysis of reactive aliphatic sulfonyl chlorides like 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride, direct injection techniques fundamentally compromise scientific integrity due to extensive thermal degradation[3]. While Cold On-Column injection mitigates heat stress, it suffers from poor robustness in routine pharmaceutical environments.

Pre-column derivatization with diethylamine provides an elegant, self-validating chemical solution. By rationally altering the analyte's structure to eliminate the labile S-Cl bond[1], analysts can leverage the full resolving power and sensitivity of GC-MS without artifactual interference, ensuring absolute confidence in the final impurity profile.

References

  • Assassi, Naziha, et al. "Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry." Journal of Chromatography A, vol. 1071, no. 1-2, 2005, pp. 71-80. URL:[Link]

  • Bioanalysis Zone. "New metabolomic platform reveals extent of thermal degradation in GC–MS." Bioanalysis Zone, 2015. URL:[Link]

  • Fang, Mingliang, et al. "Thermal Degradation of Small Molecules: A Global Metabolomic Investigation." Analytical Chemistry, vol. 87, no. 21, 2015, pp. 10935–10941. URL:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl Chloride

This guide provides essential, field-proven procedures for the safe handling and disposal of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride. As a reactive sulfonyl chloride, this compound demands a thorough under...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, field-proven procedures for the safe handling and disposal of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride. As a reactive sulfonyl chloride, this compound demands a thorough understanding of its chemical properties to ensure the safety of laboratory personnel and compliance with institutional and regulatory standards. The protocols herein are designed to transform this reactive substance into a less hazardous form, facilitating its final disposal as chemical waste.

Part 1: Immediate Safety & Hazard Assessment

Before handling 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride, a comprehensive risk assessment is mandatory. The primary hazards stem from its high reactivity and corrosivity.

Core Hazards:

  • Corrosivity: Sulfonyl chlorides are corrosive and can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[1][2][3]

  • High Reactivity with Water: The compound reacts exothermically, and sometimes violently, with water, including ambient moisture. This reaction, known as hydrolysis, produces corrosive hydrochloric acid (HCl) and 2-fluoro-3-methoxy-2-methylpropane-1-sulfonic acid.[1][4] The uncontrolled release of these acidic byproducts is a primary safety concern.

  • Incompatibility: Avoid contact with strong bases, amines, and reducing agents, as these can trigger vigorous and potentially explosive reactions.[1][5]

  • Toxic Fumes: Thermal decomposition or combustion can release hazardous gases, including hydrogen chloride and sulfur oxides (SOx).[1]

Mandatory Personal Protective Equipment (PPE): A robust PPE strategy is non-negotiable. Always use:

  • Eye and Face Protection: Tightly fitting safety goggles in combination with a face shield are essential to protect against splashes.[1]

  • Gloves: Wear chemical-resistant gloves, such as nitrile gloves. Inspect them for any signs of damage before each use and follow proper removal techniques to avoid skin contact.[5]

  • Protective Clothing: A chemical-resistant lab coat or apron is required. For larger quantities or tasks with a higher risk of exposure, impervious and flame-resistant clothing should be considered.[1]

  • Respiratory Protection: All handling and disposal procedures must be performed within a certified chemical fume hood to prevent inhalation of vapors.[5]

Data Presentation: Hazard Mitigation Summary
HazardPotential ConsequenceMitigation & Control Measures
Corrosivity Severe chemical burns to skin, eyes, and respiratory tract.[1][2]Use mandatory PPE (gloves, goggles, face shield, lab coat). Handle only within a chemical fume hood.[1]
Reactivity with Water Violent, exothermic reaction releasing HCl and sulfonic acid.[1][4]Strictly avoid contact with water and moisture. Use dry glassware and anhydrous solvents.[6] Quench and deactivate under controlled conditions.
Inhalation of Vapors Severe irritation and chemical burns to the respiratory system.[2]All operations must be conducted in a properly functioning chemical fume hood.[5]
Accidental Spills Exposure of personnel, release of corrosive materials, and potential for uncontrolled reactions.Evacuate non-essential personnel.[1] Cover the spill with a dry, inert absorbent (e.g., sand, soda ash).[1] Do NOT use water or combustible materials.[1]

Part 2: The Chemistry of Safe Disposal: Deactivation Principles

Simply discarding 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride into a general waste container is a dangerous and non-compliant practice. Its safe disposal hinges on a chemical deactivation process known as quenching .

The reactivity of the sulfonyl chloride functional group is governed by the highly electrophilic sulfur atom.[7] This electron deficiency, induced by the two oxygen atoms and the chlorine atom, makes the sulfur atom a prime target for nucleophiles. The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions.[7][8]

The goal of deactivation is to intentionally react the sulfonyl chloride with a mild nucleophile under controlled conditions to yield a stable, less reactive product. The most common and practical approach is controlled hydrolysis, where water acts as the nucleophile. However, this reaction must be managed carefully to neutralize the acidic byproducts in real-time.

Experimental Protocols: Deactivation Workflow

The choice of disposal procedure depends on the quantity of the sulfonyl chloride waste. The following diagram outlines the decision-making process.

G cluster_0 Disposal Decision Workflow start Assess Quantity of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride Waste decision Is the quantity small-scale (e.g., residual in flask)? start->decision lab_procedure Protocol 1: Small-Scale Laboratory Deactivation (Researcher Performed) decision->lab_procedure  Yes ehs_procedure Protocol 2: Bulk Quantity Disposal (EHS Coordination Required) decision->ehs_procedure  No   lab_outcome Proceed to Neutralized Aqueous Waste Collection lab_procedure->lab_outcome ehs_outcome Package as Hazardous Waste for EHS Pickup. Do NOT attempt deactivation. ehs_procedure->ehs_outcome

Caption: Decision workflow for selecting the appropriate disposal protocol.

Part 3: Step-by-Step Disposal Protocols

Protocol 1: Small-Scale Laboratory Deactivation (Preferred for Residual Quantities)

This procedure is intended for quenching residual amounts of the sulfonyl chloride in reaction vessels or small quantities of waste solutions.

Objective: To safely hydrolyze and neutralize the sulfonyl chloride into its corresponding sulfonate salt.

Materials:

  • Waste containing 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Ice bath.

  • Stir plate and stir bar.

  • Appropriately sized beaker or flask.

  • pH paper.

Procedure:

  • Prepare the Quenching Solution: In a beaker large enough to accommodate both the quenching solution and the waste, prepare a sufficient volume of saturated aqueous sodium bicarbonate. A general rule is to use at least 5-10 molar equivalents of bicarbonate relative to the estimated amount of sulfonyl chloride.[1]

  • Cool the Solution: Place the beaker in an ice bath and begin stirring. Allow the bicarbonate solution to cool to approximately 0-5 °C. This cooling is critical to control the exothermic nature of the hydrolysis reaction.[9]

  • Controlled Addition: Slowly, in a dropwise or portion-wise manner, add the sulfonyl chloride waste to the cold, vigorously stirred bicarbonate solution.[1]

  • Observe and Control: Vigorous gas evolution (CO₂) will occur as the acidic byproducts are neutralized. The rate of addition must be carefully controlled to prevent excessive foaming and potential overflow.[1] If the reaction becomes too vigorous, cease addition immediately until it subsides.

  • Ensure Complete Reaction: After the addition is complete, continue stirring the mixture in the ice bath for a minimum of 30-60 minutes to ensure all the sulfonyl chloride has been hydrolyzed and neutralized.[9]

  • Verify Neutralization: Remove a small aliquot of the aqueous layer and test its pH using pH paper. The solution should be neutral or slightly basic (pH 7-9). If it is still acidic, add more saturated sodium bicarbonate solution and continue stirring until the pH is stable in the neutral/basic range.

  • Final Disposal: The resulting neutralized aqueous solution, containing sodium 2-fluoro-3-methoxy-2-methylpropane-1-sulfonate and sodium chloride, should be transferred to a properly labeled hazardous aqueous waste container for collection by your institution's Environmental Health & Safety (EHS) department.[10]

G Chemical Deactivation Pathway RSO2Cl R-SO₂Cl (Waste) NaHCO3 H₂O + NaHCO₃ (Quenching Solution) RSO2Cl->NaHCO3 Slow Addition Hydrolysis Step 1: Hydrolysis R-SO₂Cl + H₂O → R-SO₃H + HCl Products R-SO₃⁻Na⁺ + NaCl + H₂O + CO₂(g) (Neutralized Waste) Neutralization Step 2: Neutralization R-SO₃H + NaHCO₃ → R-SO₃⁻Na⁺ + H₂CO₃ HCl + NaHCO₃ → NaCl + H₂CO₃ H₂CO₃ → H₂O + CO₂

Caption: The chemical pathway for quenching and neutralizing sulfonyl chloride waste.

Protocol 2: Bulk or Unused Reagent Disposal

For larger quantities of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride or for the disposal of the original, unopened reagent container, do not attempt on-site deactivation .

Procedure:

  • Secure the Container: Ensure the container is tightly sealed, properly labeled with its chemical name and all relevant hazard pictograms.[11]

  • Designate as Waste: Store the container in a designated Satellite Accumulation Area for hazardous waste, away from incompatible materials.[12][13]

  • Contact EHS: Contact your institution's EHS department and arrange for a hazardous waste pickup.[12][14] They have the training and resources to manage and dispose of highly reactive chemicals in accordance with federal, state, and local regulations.[13]

Part 4: Final Waste Stream Management

Proper disposal does not end with deactivation. All materials that have come into contact with 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride must be managed as hazardous waste.

  • Deactivated Liquid Waste: As described in Protocol 1, the neutralized aqueous solution should be collected in a labeled hazardous aqueous waste container.

  • Contaminated Solid Waste: All contaminated disposable items, including gloves, absorbent pads, and weighing paper, must be collected in a designated solid hazardous waste container.[11]

  • Empty Reagent Containers: Once a container is empty, it should be triple-rinsed with a suitable organic solvent (e.g., acetone). The rinsate must be collected and treated as hazardous waste. After rinsing and air-drying in a fume hood, the labels should be defaced or removed, and the container can be disposed of in the appropriate glass or plastic recycling bin.[11][13] Note that regulations for containers of acutely toxic materials may differ.[13]

By adhering to these scientifically grounded procedures, you ensure a safe laboratory environment and the responsible management of chemical waste, upholding the principles of expertise, trustworthiness, and safety.

References

  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Unknown. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • Fiveable. (2025, August 15). Sulfonyl Chloride Definition - Organic Chemistry Key Term.... Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of South Dakota. (2023, February). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

  • Cole-Parmer. (2005, October 31). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]

  • Sdfine. (n.d.). sulphuryl chloride. Retrieved from [Link]

  • Grice, K. (2014, November 11). How does water add to a sulfur molecule with a chloride attached?. ResearchGate. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]

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